molecular formula C13H15Cl3N2O5 B13190139 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid

Cat. No.: B13190139
M. Wt: 385.6 g/mol
InChI Key: BPGAWBNROFTOHL-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a trichloropyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl chloride. The hydroxy group is introduced through a hydroxylation reaction, and the trichloropyridinyl moiety is incorporated via a substitution reaction. Common reagents used in these reactions include sodium borohydride for reduction and methanesulfonyl chloride for inversion .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs. Techniques such as flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently . These methods are scalable and can be adapted for large-scale synthesis, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The compound can be reduced to form different isomers.

    Substitution: The trichloropyridinyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride can yield different isomers of the compound .

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The hydroxy group, for example, can form hydrogen bonds, while the trichloropyridinyl moiety can engage in π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity.

Properties

Molecular Formula

C13H15Cl3N2O5

Molecular Weight

385.6 g/mol

IUPAC Name

3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,6-trichloropyridin-3-yl)propanoic acid

InChI

InChI=1S/C13H15Cl3N2O5/c1-13(2,3)23-12(22)18-8(11(20)21)9(19)7-5(14)4-6(15)17-10(7)16/h4,8-9,19H,1-3H3,(H,18,22)(H,20,21)

InChI Key

BPGAWBNROFTOHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=C(N=C(C=C1Cl)Cl)Cl)O)C(=O)O

Origin of Product

United States

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